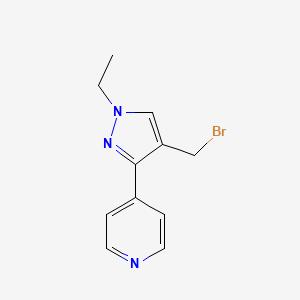

4-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine

Description

Propriétés

IUPAC Name |

4-[4-(bromomethyl)-1-ethylpyrazol-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN3/c1-2-15-8-10(7-12)11(14-15)9-3-5-13-6-4-9/h3-6,8H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVTGRLCLGIQGMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=CC=NC=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Pathway of 4-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine: A Comprehensive Technical Guide

Executive Summary

The compound 4-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry. Featuring a pyridine ring—a privileged pharmacophore for kinase hinge-binding—and a reactive bromomethyl group, this molecule is primed for late-stage functionalization, covalent inhibitor design, or cross-coupling applications.

This whitepaper outlines a robust, scalable, and regioselective 6-step synthetic pathway to construct this molecule from inexpensive starting materials. The methodology is grounded in authoritative organic synthesis principles, emphasizing mechanistic causality, in-process controls (IPCs), and self-validating experimental protocols.

PART 1: Retrosynthetic Analysis & Strategic Design

The structural complexity of the target molecule necessitates a highly controlled, sequential assembly to ensure the correct regiochemistry of the pyrazole core.

-

Bromination: The terminal bromomethyl group is retrosynthetically disconnected to a primary alcohol.

-

Reduction: The alcohol is derived from the reduction of an ester precursor.

-

N-Alkylation: The 1-ethyl group is introduced via regioselective alkylation of a 1H-pyrazole intermediate.

-

Cyclization: The pyrazole core is constructed via the cyclocondensation of hydrazine with an enaminone.

-

Assembly: The enaminone is synthesized from a β -keto ester, which is formed via a Claisen condensation of ethyl isonicotinate and ethyl acetate.

This linear sequence avoids the use of highly sensitive organometallic reagents in the early stages and leverages thermodynamic sinks to drive high-yielding transformations.

Retrosynthetic disconnection strategy for 4-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine.

PART 2: Step-by-Step Synthetic Protocols & Mechanistic Insights

Step 1 & 2: Assembly of the Enaminone Precursor

Mechanistic Rationale: The synthesis begins with a Claisen condensation between ethyl isonicotinate and ethyl acetate using sodium ethoxide to form ethyl 3-oxo-3-(pyridin-4-yl)propanoate. To construct the 3-carbon bridge required for pyrazole formation, this β -keto ester is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA acts as an electrophilic C1 source, undergoing a Vilsmeier-Haack-type reaction to yield the highly conjugated enaminone, ethyl 2-(isonicotinoyl)-3-(dimethylamino)acrylate[1].

Self-Validating Protocol:

-

Claisen Condensation: Under an inert N 2 atmosphere, add sodium ethoxide (1.2 equiv) to a solution of ethyl isonicotinate (1.0 equiv) in dry THF at 0 °C. Slowly add anhydrous ethyl acetate (1.5 equiv).

-

Heating & IPC: Reflux the mixture at 80 °C for 4 hours. Validation: The formation of a thick yellow suspension (the sodium enolate) indicates reaction progression. Monitor by LC-MS until the starting ester is consumed.

-

Enaminone Formation: Quench with glacial acetic acid to pH 6, extract with EtOAc, and concentrate. Dissolve the crude β -keto ester in toluene, add DMF-DMA (1.5 equiv), and reflux at 110 °C for 12 hours.

-

Isolation: Concentrate under reduced pressure. The resulting enaminone typically crystallizes upon standing and can be used without further purification.

Step 3: Pyrazole Cyclization

Mechanistic Rationale: The cyclocondensation of the enaminone with hydrazine hydrate is a robust method for constructing the pyrazole core[2]. The primary amine of hydrazine attacks the highly electrophilic β -carbon of the enaminone (displacing dimethylamine), followed by intramolecular condensation of the secondary amine with the ketone carbonyl[1]. This sequence ensures the correct oxidation state of the pyrazole ring without requiring external oxidants.

Self-Validating Protocol:

-

Reaction Setup: Dissolve the enaminone (1.0 equiv) in absolute ethanol. Add hydrazine hydrate (1.2 equiv) dropwise at room temperature.

-

Cyclization & IPC: Heat the mixture to 80 °C for 2 hours. Validation: TLC (DCM:MeOH 9:1) will show the disappearance of the bright yellow enaminone spot and the appearance of a highly UV-active product spot.

-

Workup: Cool to room temperature and add ice-cold water. The product, ethyl 3-(pyridin-4-yl)-1H-pyrazole-4-carboxylate, will precipitate as a white solid. Filter, wash with cold water, and dry under a vacuum.

Step 4: Regioselective N-Alkylation

Mechanistic Rationale: Alkylation of the tautomeric 1H-pyrazole yields a mixture of 1,3- and 1,5-isomers. Steric hindrance from the C3-pyridine ring and the C4-ester group dictates the regioselectivity. Alkylation at the nitrogen furthest from the bulky pyridine ring is thermodynamically and kinetically favored, making the desired 1-ethyl-3-(pyridin-4-yl) isomer the major product.

Self-Validating Protocol:

-

Reaction Setup: Suspend the pyrazole intermediate (1.0 equiv) and anhydrous K 2 CO 3 (2.0 equiv) in dry DMF. Add ethyl iodide (1.2 equiv) dropwise.

-

Heating & IPC: Stir at 60 °C for 6 hours. Validation: TLC (Hexane:EtOAc 1:1) will reveal two new spots. The less polar spot is typically the less sterically hindered 1,3-isomer.

-

Purification: Quench with water, extract with EtOAc, and concentrate. Separate the isomers using silica gel column chromatography to isolate pure ethyl 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylate.

Step 5: Ester Reduction

Mechanistic Rationale: Lithium aluminum hydride (LiAlH 4 ) is employed to fully reduce the conjugated ester to a primary alcohol. The reaction must be carefully controlled to prevent the over-reduction of the pyridine ring, though pyridine is generally stable to LiAlH 4 at lower temperatures.

Self-Validating Protocol:

-

Reaction Setup: Dissolve the ester (1.0 equiv) in anhydrous THF under N 2 . Cool to 0 °C.

-

Addition & IPC: Carefully add a 1M solution of LiAlH 4 in THF (1.5 equiv) dropwise. Stir at room temperature for 3 hours. Validation: TLC will show complete conversion of the ester to a significantly more polar baseline spot (the alcohol).

-

Fieser Quench (Critical Safety Step): For every x grams of LiAlH 4 used, sequentially add x mL of H 2 O, x mL of 15% NaOH (aq), and 3x mL of H 2 O. Validation: A white, granular aluminum salt precipitate will form. Filter through Celite, concentrate the filtrate, and isolate 4-(hydroxymethyl)-1-ethyl-3-(pyridin-4-yl)-1H-pyrazole.

Step 6: Appel Bromination

Mechanistic Rationale: The Appel reaction converts the primary alcohol to an alkyl bromide using triphenylphosphine (PPh 3 ) and carbon tetrabromide (CBr 4 )[3]. This method is specifically selected over traditional reagents (like PBr 3 or concentrated HBr) because it proceeds under mild, nearly neutral conditions[4]. For a substrate containing two highly basic nitrogen centers (pyridine and pyrazole), avoiding strongly acidic conditions prevents the formation of water-soluble hydrobromide salts, thereby simplifying the organic extraction and preventing side reactions[5].

Self-Validating Protocol:

-

Reaction Setup: Dissolve the alcohol (1.0 equiv) and CBr 4 (1.5 equiv) in anhydrous dichloromethane (DCM). Cool to 0 °C.

-

Activation: Add PPh 3 (1.5 equiv) portion-wise to control the exothermic formation of the oxyphosphonium intermediate.

-

Execution & IPC: Stir at room temperature for 2 hours. Validation: TLC will show the disappearance of the polar alcohol and the emergence of a less polar product spot. The thermodynamic byproduct, triphenylphosphine oxide (TPPO), will also be visible.

-

Purification: Concentrate the mixture. Resuspend the residue in cold diethyl ether/hexane (1:1); the bulk of the TPPO will precipitate and can be filtered off. Purify the filtrate via flash chromatography to yield the final target: 4-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine.

PART 3: Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative parameters for the synthesis, assuming standard laboratory scale (10–50 mmol) and high-purity reagents.

| Step | Transformation | Key Reagents | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | Claisen Condensation | Ethyl isonicotinate, EtOAc, NaOEt | 80 | 4 | 75–80 |

| 2 | Enaminone Formation | DMF-DMA, Toluene | 110 | 12 | 85–90 |

| 3 | Pyrazole Cyclization | Hydrazine hydrate, EtOH | 25–80 | 2 | 80–85 |

| 4 | N-Alkylation | EtI, K 2 CO 3 , DMF | 60 | 6 | 60–65* |

| 5 | Ester Reduction | LiAlH 4 , THF | 0–25 | 3 | 90–95 |

| 6 | Appel Bromination | CBr 4 , PPh 3 , DCM | 0–25 | 2 | 85–90 |

*Yield represents the isolated recovery of the desired 1,3-isomer after chromatographic separation from the minor 1,5-isomer.

PART 4: Process Safety & Quality Control

To ensure the structural integrity of the final bromomethyl derivative, a strict Quality Control (QC) workflow must be adhered to. The bromomethyl group is highly reactive toward nucleophiles; therefore, the final product must be stored under an inert atmosphere at -20 °C to prevent dimerization or degradation.

Standardized workflow for the execution, purification, and quality control of the Appel bromination step.

Analytical Validation (Final Product):

-

LC-MS: Expect an [M+H]+ peak corresponding to the isotopic distribution of bromine (roughly 1:1 ratio of M and M+2 peaks).

-

1 H NMR (CDCl 3 ): Key diagnostic signals include the singlet for the pyrazole C5-proton (approx. δ 7.5–8.0 ppm), the singlet for the -CH 2 Br protons (approx. δ 4.4–4.6 ppm), and the characteristic ethyl group signals (quartet at δ 4.2 ppm, triplet at δ 1.5 ppm).

References

-

Appel Reaction - Organic Chemistry Portal Organic Chemistry Portal[3]

-

Appel Reaction - Alfa Chemistry Alfa Chemistry[4]

-

Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC National Institutes of Health (NIH)[2]

-

Appel reaction - Wikipedia Wikipedia[5]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps Beilstein Journals[1]

Sources

- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 2. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. organic-chemistry.org [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Appel reaction - Wikipedia [en.wikipedia.org]

chemical properties and stability of 4-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine

An In-depth Technical Guide to the Chemical Properties and Stability of 4-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide offers a comprehensive overview of the , a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information presented herein is synthesized from established chemical principles and data from structurally related molecules to provide a predictive and practical resource for its handling, analysis, and formulation development.

Molecular Structure and Physicochemical Properties

4-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine is a substituted pyridinyl-pyrazole derivative. The molecule's core is a pyrazole ring, which is N-alkylated with an ethyl group and substituted at the 3- and 4-positions with a pyridine ring and a bromomethyl group, respectively.

Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale and Considerations |

| Molecular Formula | C11H12BrN3 | Based on the chemical structure. |

| Molecular Weight | 266.14 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to yellow solid at room temperature. | Similar substituted pyrazoles and pyridines are typically solids.[1] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO. | The pyridine and pyrazole nitrogens can act as hydrogen bond acceptors, affording some aqueous solubility. The aromatic rings and the ethyl group contribute to its solubility in organic solvents.[2] |

| pKa | The pyridine nitrogen is expected to be the most basic site, with a predicted pKa around 4-5. The pyrazole ring is weakly basic. | The basicity of pyridine is well-established. The electron-withdrawing nature of the pyrazole ring may slightly decrease the basicity of the pyridine nitrogen. |

Synthesis and Characterization

The synthesis of 4-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine would likely involve a multi-step process, beginning with the formation of the core pyrazole ring, followed by functionalization. A plausible synthetic route is outlined below.

Synthetic Pathway

A potential synthesis could start with the condensation of a β-dicarbonyl compound with a hydrazine to form the pyrazole ring. This would be followed by N-alkylation, bromination, and introduction of the pyridine moiety, possibly via a cross-coupling reaction.

Caption: A potential synthetic route for 4-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine.

Characterization

The structure of the final compound would be confirmed using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the ethyl group (a triplet and a quartet), the bromomethyl group (a singlet), and distinct aromatic protons for the pyrazole and pyridine rings.

-

¹³C NMR would confirm the number of unique carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the presence of bromine through its isotopic signature.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as C-H, C=C, and C=N stretching.

Chemical Reactivity and Potential Degradation Pathways

The chemical reactivity of 4-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine is dictated by its three key functional components: the bromomethyl group, the pyrazole ring, and the pyridine ring.

Reactivity of the Bromomethyl Group

The bromomethyl group is the most reactive site for nucleophilic substitution. It can react with a wide range of nucleophiles, such as amines, alcohols, and thiols, to form the corresponding substituted methyl derivatives. This reactivity is a key consideration for its stability in the presence of nucleophilic excipients in a formulation.

Stability of the Pyrazole Ring

The pyrazole ring is generally stable to a range of conditions. However, it can be susceptible to degradation under harsh oxidative conditions. The N-ethyl group is metabolically susceptible to N-dealkylation.[3]

Stability of the Pyridine Ring

The pyridine ring is a stable aromatic system. It is generally resistant to oxidation and reduction under typical pharmaceutical processing and storage conditions.[4][5] The nitrogen atom can undergo N-oxidation, although this usually requires strong oxidizing agents.

Potential Degradation Pathways

Based on the reactivity of the functional groups, the following degradation pathways are plausible:

-

Hydrolysis: The bromomethyl group can undergo hydrolysis to the corresponding hydroxymethyl derivative, particularly under basic conditions.

-

Oxidation: The pyrazole ring could be susceptible to oxidative cleavage under strong oxidative stress. The pyridine nitrogen could undergo N-oxidation.

-

Photodegradation: Aromatic heterocyclic compounds can be susceptible to photodegradation. The C-Br bond can also be photolabile.

Caption: Potential degradation pathways for 4-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine.

Stability Assessment Protocols

A comprehensive stability assessment should be conducted according to the International Council for Harmonisation (ICH) guidelines.[6][7] This involves forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule.[8] The following conditions are recommended:

Experimental Protocol: Forced Degradation

-

Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Acidic Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

-

Incubate at 60 °C for 24 hours.

-

Neutralize with 0.1 M NaOH before analysis.

-

-

Basic Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

-

Incubate at 60 °C for 24 hours.

-

Neutralize with 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

-

Incubate at room temperature for 24 hours, protected from light.

-

-

Thermal Degradation:

-

Store the solid compound at 80 °C for 48 hours.

-

Dissolve a known amount in the mobile phase for analysis.

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be stored in the dark.

-

-

Analysis: Analyze all samples by a stability-indicating HPLC method.

Stability-Indicating Analytical Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the standard approach for stability testing of small molecules.[9][10]

Protocol: HPLC Method Development

-

Column Selection: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is recommended to resolve the parent compound from its degradation products.

-

Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (a photodiode array detector is preferred for initial development).

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are used to demonstrate the specificity of the method.

Summary and Recommendations

4-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine is a molecule with potential for further development, but its stability profile requires careful consideration. The bromomethyl group is a key reactive handle and a likely site of degradation via nucleophilic substitution and hydrolysis. The pyrazole and pyridine rings are expected to be more stable under typical conditions.

For researchers and drug development professionals, it is recommended to:

-

Conduct thorough forced degradation studies to identify and characterize any degradation products.

-

Develop and validate a stability-indicating analytical method early in the development process.

-

Consider the potential for interaction with nucleophilic excipients when formulating this compound.

-

Store the compound in well-sealed containers, protected from light and moisture.

By understanding the chemical properties and potential stability issues of 4-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine, researchers can make informed decisions to advance its development in a safe and efficient manner.

References

-

PubChem. 4-Bromopyrazole. National Center for Biotechnology Information. [Link]

-

Băbeanu, N., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 33. [Link]

-

Mu, S., et al. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 42(12), 4292-4299. [Link]

-

Nishikawa, H., et al. (2023). Assessing the effect of N-oxidation on the mutagenicity of 1-pyrazolines using the Ames assay. Genes and Environment, 45(1), 19. [Link]

-

Ali, M. A., et al. (2012). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(2), 1039-1044. [Link]

-

Balucani, N., et al. (2018). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Life, 8(3), 32. [Link]

-

NextSDS. 4-(4-broMo-1-ethyl-1H-pyrazol-3-yl)aniline — Chemical Substance Information. [Link]

-

Agency for Toxic Substances and Disease Registry. (1992). Chemical and Physical Information. In Toxicological Profile for Pyridine. [Link]

-

Rao, N., & Patil, S. (2018). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. International Journal of Research in Pharmaceutical and Nano Sciences, 7(1), 1-10. [Link]

-

Li, Y., et al. (2023). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry, 71(40), 14379-14400. [Link]

-

Al-Mousawi, S. M., et al. (2022). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 27(11), 3564. [Link]

- Google Patents. (2013). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.

-

Hypha Discovery. (2023). Metabolism of five membered nitrogen containing heterocycles. [Link]

-

Singh, R., & Kumar, R. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-8. [Link]

-

Bouziane, A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(21), 5139. [Link]

-

Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]

-

Al-Shamali, M. A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biomedicines, 10(5), 1124. [Link]

-

Occupational Safety and Health Administration. (1991). Pyridine. [Link]

-

Al-Shehri, M. M., et al. (2024). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports, 14(1), 1599. [Link]

-

Kumar, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15891-15907. [Link]

-

El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. [Link]

-

Wang, X., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8434-8451. [Link]

-

Bajaj, S., et al. (2012). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 5(2), 1-13. [Link]

-

NextSDS. 4-Bromo-3-ethyl-1H-pyrazole — Chemical Substance Information. [Link]

-

Patel, H., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive, 1(1), 1-10. [Link]

-

Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. International Journal of Advancement in Engineering Technology, Management & Applied Science, 9(7), 1-10. [Link]

-

Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2235. [Link]

-

Wang, Y., et al. (2023). C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. Organic Letters, 25(28), 5275-5279. [Link]

-

Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link]

-

Wagh, P., & Pande, V. (2018). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 15(2), 263-270. [Link]

Sources

- 1. 4-(4-Bromo-1H-pyrazol-3-yl)pyridine | 166196-54-9 [sigmaaldrich.com]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijrpns.com [ijrpns.com]

- 7. ajrconline.org [ajrconline.org]

- 8. biomedres.us [biomedres.us]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

A Guide to the Crystal Structure Analysis of 4-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine: A Technical Whitepaper for Drug Discovery Professionals

Abstract

The precise three-dimensional atomic arrangement of a molecule, unveiled through single-crystal X-ray diffraction, is foundational to modern drug discovery.[1] This guide provides an in-depth, experience-driven walkthrough of the complete crystal structure analysis workflow, using the novel pyrazole derivative, 4-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine, as a practical exemplar. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] This document is tailored for researchers, scientists, and drug development professionals, offering not just a protocol, but the rationale behind key experimental decisions to ensure the generation of a high-quality, publishable crystal structure.

Introduction: The Rationale for Structural Elucidation

In the landscape of drug development, a molecule's crystal structure is a critical asset. It provides unequivocal proof of its chemical identity, stereochemistry, and conformation. This structural "snapshot" is instrumental in understanding structure-activity relationships (SAR), designing more potent and selective analogs, and predicting metabolic fate.[1] The subject of this guide, 4-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine, is a heterocyclic compound with potential applications in kinase inhibition, a key area in oncology and inflammation research.[2] Elucidating its crystal structure is a crucial first step in its development as a potential therapeutic agent.

The Workflow: From Powder to Publication-Ready Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands meticulous attention to detail. Each stage is critical for the success of the subsequent one, forming a self-validating system where the quality of the final structure is a direct reflection of the care taken throughout the workflow.

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Synthesis and Purification

While the synthesis of 4-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine is beyond the scope of this guide, it is imperative to start with a highly pure sample. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and a poor-quality diffraction pattern. Standard purification techniques such as column chromatography and recrystallization are essential.[3][4]

The Art of Crystallization: Growing Diffraction-Quality Crystals

The adage "garbage in, garbage out" is particularly apt for crystallography. A high-quality crystal is the single most important factor in obtaining a high-resolution structure.[5] The goal is to grow a single, well-ordered crystal, typically 0.1-0.3 mm in each dimension, that is free of cracks and defects.[5]

Experimental Protocol: Slow Evaporation for Crystal Growth

-

Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound when hot but have limited solubility at room temperature.[4] For 4-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine, a good starting point would be a moderately polar solvent like ethanol or a mixture of solvents such as dichloromethane/hexane.

-

Preparation of a Saturated Solution: Dissolve the purified compound in a minimal amount of the chosen hot solvent to create a saturated solution.

-

Slow Evaporation: Loosely cap the vial and leave it undisturbed in a vibration-free environment. The slow evaporation of the solvent will gradually increase the concentration of the compound, leading to the formation of crystals.[6] Patience is key; good crystals can take days or even weeks to form.[5]

Other common crystallization techniques include slow cooling of a saturated solution and vapor diffusion.[7]

Data Collection: Capturing the Diffraction Pattern

Once a suitable crystal is obtained, the next step is to collect the X-ray diffraction data. This is performed using a single-crystal X-ray diffractometer.[8]

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection

-

Crystal Mounting: Under a microscope, select a well-formed, transparent crystal.[5] Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

-

Data Collection Parameters: The mounted crystal is then placed on the diffractometer and cooled to a low temperature (typically 100-120 K) in a stream of cold nitrogen gas to minimize thermal motion of the atoms.[1] Monochromatic X-rays, typically from a molybdenum or copper source, are directed at the crystal.[8] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a pattern of diffraction spots that are recorded by a detector.[8][9] The data collection strategy is designed to measure the intensities of as many unique reflections as possible.

Structure Solution and Refinement: From Diffraction Data to a 3D Model

The collected diffraction data contains the information needed to determine the arrangement of atoms in the crystal. This is achieved through the processes of structure solution and refinement, typically using software packages like SHELX.[10][11][12]

Structure Solution

The "phase problem" is a central challenge in crystallography. While the intensities of the diffracted X-rays are measured, their phases are lost. Structure solution methods are computational techniques used to estimate these phases and generate an initial electron density map. For small molecules like our target compound, direct methods, as implemented in programs like SHELXS or SHELXT, are highly effective.[10][13]

Structure Refinement

The initial model from the structure solution is then refined using a least-squares method, typically with a program like SHELXL.[12] This iterative process involves adjusting the atomic positions, and thermal parameters to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data. The quality of the refinement is monitored by the R-factor (R1), which should ideally be below 5% for a well-refined structure.

Key Steps in Refinement:

-

Atom Assignment: The initial electron density map will show peaks corresponding to the heavier atoms (in our case, Bromine, Nitrogen, Oxygen, and Carbon). These are assigned and their positions are refined.

-

Anisotropic Refinement: The thermal motion of the atoms is initially modeled as isotropic (spherical). In later stages, this is refined anisotropically (as ellipsoids) to better represent the direction-dependent thermal vibration of the atoms.[11]

-

Hydrogen Atom Placement: Hydrogen atoms are often difficult to locate directly from the electron density map. They are typically placed in calculated positions and refined using a "riding model".[14]

-

Disorder and Twinning: In some cases, molecules or parts of molecules may occupy multiple positions in the crystal lattice (disorder), or the crystal may be composed of multiple intergrown domains (twinning). These phenomena require more advanced refinement strategies.[12]

Caption: The iterative cycle of crystallographic structure refinement.

Structure Validation: Ensuring the Integrity of the Model

Once the refinement has converged, it is crucial to validate the final structure to ensure its chemical and crystallographic reasonableness.[15][16] The program PLATON is a widely used tool for this purpose.[16][17][18][19][20][21]

Key Validation Checks:

-

Geometric Parameters: Bond lengths, bond angles, and torsion angles should be within expected ranges for similar chemical fragments. The Cambridge Structural Database (CSD) is an invaluable resource for this comparison.[22][23][24][25][26]

-

Missed Symmetry: PLATON can check for higher symmetry in the crystal lattice that may have been missed during space group determination.[17][18][20]

-

Unusual Displacement Parameters: Anisotropic displacement parameters (thermal ellipsoids) should be physically reasonable.

-

Solvent Accessible Voids: The program can identify any empty spaces in the crystal lattice that might contain disordered solvent molecules.[17][20]

Data Presentation and Interpretation

The final crystallographic data is typically presented in a standardized format called a Crystallographic Information File (CIF).[12] This file contains all the information about the crystal, data collection, and the refined structure.

Table 1: Hypothetical Crystallographic Data for 4-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine

| Parameter | Value |

| Chemical formula | C11H12BrN3 |

| Formula weight | 266.14 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.523(2) |

| b (Å) | 12.145(3) |

| c (Å) | 10.876(3) |

| β (°) | 98.45(1) |

| Volume (ų) | 1112.5(5) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.589 |

| Absorption coefficient (mm⁻¹) | 3.456 |

| F(000) | 536 |

| Crystal size (mm³) | 0.25 x 0.20 x 0.15 |

| Theta range for data collection (°) | 2.5 to 27.5 |

| Reflections collected | 8976 |

| Independent reflections | 2543 [R(int) = 0.034] |

| Completeness to theta = 27.5° | 99.8 % |

| Data / restraints / parameters | 2543 / 0 / 181 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.038, wR2 = 0.095 |

| R indices (all data) | R1 = 0.049, wR2 = 0.102 |

| Largest diff. peak and hole (e.Å⁻³) | 0.45 and -0.38 |

The refined structure would reveal the precise bond lengths, angles, and torsion angles of the molecule. It would also provide insights into the intermolecular interactions, such as hydrogen bonds and π-π stacking, that govern the crystal packing. This information is invaluable for understanding the solid-state properties of the compound and its potential interactions with biological targets.

Conclusion: The Power of a Picture

The determination of a molecule's crystal structure is a powerful and definitive analytical technique.[8] For a novel compound like 4-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine, the crystal structure provides a wealth of information that is essential for its development as a potential therapeutic agent. By following a rigorous and self-validating workflow, from crystal growth to structure validation, researchers can be confident in the quality and accuracy of their results, providing a solid foundation for further research and development.

References

- MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.

- Latifi, R. User guide to crystal structure refinement with SHELXL.

- Google Patents. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.

- CCDC. Validation of Experimental Crystal Structures.

- SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction.

- Chemistry LibreTexts. (2023, January 29).

- Thermo Fisher Scientific. (2021, April 3).

- PMC. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.

- IUCr Journals.

- University of Glasgow. (2025, December 19).

- The SHELX-97 Manual.

- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.

- MIT.

- ResearchGate. (2025, August 6). Synthesis of 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine, and its conversion to other 2,6-di(pyrazol-1-yl)

- PMC - NIH. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)

- Chemical Society Reviews (RSC Publishing). (2023, March 1). Advanced crystallisation methods for small organic molecules.

- PMC. Synthesis and Crystal Structures of N-Substituted Pyrazolines.

- PMC. Validation of molecular crystal structures from powder diffraction data with dispersion-corrected density functional theory (DFT-D).

- PMC - NIH. Crystal structure refinement with SHELXL.

- ResearchGate. Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis | Request PDF.

- Wikipedia.

- IMSERC. (2021, December 31). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students.

- University of Zurich. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry.

- MDPI. (2022, March 30).

- ResearchGate. (2025, August 6). Crystal structure of 4-bromo-2-(1H-pyrazol-3-yl)phenol, C9H7BrN2O.

- MIT.

- cdifx. Introduction to SHELXL Refinement: Restraints, Constraints and Esds.

- IUCr Journals.

- Benchchem.

- Wikipedia.

- etd@IISc.

- Chapter 9.

- PMC. Crystal structure of bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato}iron(II)

- Neutron Sciences. (2016, August 8). Presentation title Single Crystal Diffraction: The Definitive Structural Technique.

- PMC - NIH.

- Recrystalliz

- Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.

- IUCr Journals. (1990, July).

- ResearchGate. (2023, July 5). Crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, C10H9BrN2.

- Malvern Panalytical. X-ray Diffraction (XRD) - Overview.

- (2007, May 2).

- UW-Madison Libraries.

- National Institute of Standards and Technology. The Cambridge Structural Database (CSD): Current Activities and Future Plans.

- UBC Chemistry. (2018, January 12). Notes on OLEX2.

- MIT.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Home Page [chem.ualberta.ca]

- 5. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 6. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. neutrons.ornl.gov [neutrons.ornl.gov]

- 10. psi.ch [psi.ch]

- 11. web.mit.edu [web.mit.edu]

- 12. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 16. journals.iucr.org [journals.iucr.org]

- 17. PLATON [chem.gla.ac.uk]

- 18. PLATON INTRO [web.mit.edu]

- 19. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

- 20. journals.iucr.org [journals.iucr.org]

- 21. cristal.org [cristal.org]

- 22. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 23. The Cambridge Structural Database - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Cambridge Structure Database | UW-Madison Libraries [library.wisc.edu]

- 25. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 26. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]

Solubility Profile and Solvent Compatibility of 4-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine: A Technical Whitepaper

Executive Summary

In modern drug development and materials science, heterocyclic bromomethyl derivatives are indispensable bifunctional building blocks. Specifically, 4-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine serves as a critical intermediate, frequently utilized in the synthesis of kinase inhibitors and click-chemistry probes (e.g., via conversion to its azidomethyl derivative)[1].

As a Senior Application Scientist, I frequently observe that the failure of downstream synthetic steps—such as CuAAC click chemistry or cross-coupling—stems not from the reagents, but from poor initial solvent selection. This whitepaper provides an in-depth analysis of the solubility profile of this compound, synthesizing thermodynamic principles with practical laboratory realities to ensure both optimal solubility and chemical stability.

Structural Physicochemistry & Causality in Solvent Selection

To predict and manipulate the solubility of 4-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine, one must dissect its structural components. The principle of "like dissolves like" governs its baseline solubility, but its chemical reactivity dictates solvent compatibility2[2].

-

The Pyridine Ring : This moiety acts as a strong hydrogen-bond acceptor and imparts basicity. In acidic aqueous media, the pyridine nitrogen protonates to form a quaternary ion, drastically increasing aqueous solubility. In organic environments, it drives solubility toward polar solvents 3[3].

-

The N-Ethyl Pyrazole Core : The ethyl substitution disrupts the crystal lattice energy compared to unsubstituted pyrazoles, increasing the molecule's lipophilicity. This structural feature enhances solubility in moderately polar organic solvents like dichloromethane (DCM) and ethyl acetate.

-

The Bromomethyl Group (The Limiting Factor) : While the heterocycles dictate where the compound can dissolve, the highly electrophilic benzylic-like bromomethyl group dictates where it should dissolve. It is highly susceptible to nucleophilic substitution ( SN2 )[2]. Dissolving this compound in nucleophilic or protic solvents (like methanol) under heat will induce solvolysis, destroying the intermediate before the intended reaction even begins.

Solvent-Induced Degradation vs. Desired Reactivity

Figure 1: Solvent-dependent reaction pathways highlighting the solvolysis risk in protic solvents.

Quantitative Solubility Profile in Organic Solvents

Direct empirical data for highly specific pharmaceutical intermediates is often proprietary. However, by extrapolating thermodynamic data from structurally analogous bromomethyl-heterocycles—such as 4-(bromomethyl)-2(1H)-quinolinone, which exhibits its highest mole solubility in DMSO ( 3.81×10−2 at 313.15 K) and lowest in toluene4[4]—we can establish a highly accurate predictive profile.

| Solvent Category | Specific Solvent | Estimated Solubility (25°C) | Chemical Stability | Mechanistic Rationale & Recommended Use |

| Polar Aprotic | DMSO | > 50 mg/mL | High | Optimal solvation of polar heterocycles without nucleophilic interference. Ideal for SN2 reactions (e.g., azide synthesis)[1]. |

| Polar Aprotic | DMF / NMP | 30 - 50 mg/mL | High | Excellent alternative to DMSO; easier to remove during aqueous workup. |

| Polar Aprotic | Dichloromethane | 15 - 25 mg/mL | Moderate | Good for liquid-liquid extraction. Avoid prolonged storage due to potential alkylation of basic pyridine. |

| Polar Protic | Methanol / Ethanol | 5 - 15 mg/mL | Low | Avoid. High risk of solvolysis (ether formation) at the bromomethyl position, especially at elevated temperatures[2]. |

| Non-Polar | Toluene / Hexane | < 1 mg/mL | High | Poor solvating power for polar nitrogens[4]. Excellent choice as an anti-solvent for crystallization/precipitation. |

Self-Validating Protocol: Isothermal Saturation Method

To establish absolute trustworthiness in your formulation or reaction design, solubility must be determined empirically in your specific laboratory environment. The protocol below utilizes the Isothermal Saturation Method [4], engineered as a self-validating system. By sampling at two different time points (24h and 48h), the system inherently proves that thermodynamic equilibrium has been achieved.

Step-by-Step Methodology

-

Excess Solid Addition : Add 100 mg of 4-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine to a 5 mL glass vial. Add 1.0 mL of the target organic solvent (e.g., DMSO). A visible excess of solid must remain to ensure saturation.

-

Isothermal Equilibration : Seal the vial tightly and submerge it in a thermostatic water bath equipped with an orbital shaker set to 25.0±0.1∘ C.

-

Self-Validation Sampling (Causality Check) :

-

Agitate for 24 hours. Extract a 50 µL aliquot.

-

Agitate for an additional 24 hours (48 hours total). Extract a second 50 µL aliquot.

-

Logic: If the concentration of the 48h sample matches the 24h sample (within ±2% ), thermodynamic equilibrium is validated. If it is higher, continue shaking.

-

-

Phase Separation : Centrifuge the aliquots at 10,000 rpm for 10 minutes at exactly 25°C to separate the undissolved solid. Do not use standard filtration, as filter membranes can adsorb the compound or induce temperature fluctuations.

-

HPLC Quantification : Dilute the supernatant with a compatible mobile phase (e.g., Acetonitrile/Water) and quantify using High-Performance Liquid Chromatography (HPLC) with UV detection at ∼260 nm against a pre-established calibration curve[4].

Figure 2: Self-validating isothermal saturation workflow for precise solubility determination.

Conclusion

The successful deployment of 4-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine in chemical synthesis relies entirely on respecting its bifunctional nature. While its heterocyclic core demands polar solvents for dissolution, its highly reactive bromomethyl group strictly prohibits the use of nucleophilic or protic solvents. Polar aprotic solvents (DMSO, DMF, NMP) represent the thermodynamic and kinetic sweet spot, ensuring maximum solubility while preserving the structural integrity of the electrophile for downstream applications.

References

- BenchChem. "4-(Azidomethyl)pyridine | 864528-34-7 - Benchchem." BenchChem,

- BenchChem. "An In-depth Technical Guide to the Solubility of (4-(Bromomethyl)phenyl)methanamine in Organic Solvents." BenchChem,

- Li, Rongrong, et al. "Solubility Determination and Correlation of 4-(Bromomethyl)-2(1H)-quinolinone in Different Pure Solvents Over the Temperature Range from 273.15 to 313.15 K.

- EPJ Web of Conferences.

Sources

Navigating the Uncharted: A Technical Safety and Handling Guide for 4-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Scientific Diligence

Our approach is rooted in the principle of "as low as reasonably practicable" (ALARP) exposure. By examining the known hazards of similar chemical entities containing bromomethyl, ethyl-pyrazole, and pyridine functionalities, we can extrapolate a robust safety protocol. This guide is designed to empower researchers to handle this compound with the caution and respect it deserves, ensuring both personal safety and the integrity of their research. It is imperative to treat this compound as potentially hazardous and to apply the most stringent safety measures described herein.

Section 1: Hazard Identification and Risk Assessment - An Extrapolated Profile

Given the absence of a specific SDS, a hazard assessment has been constructed by analyzing the safety profiles of structurally related compounds. The primary structural alerts in 4-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine are the bromomethyl group, the pyrazole ring, and the pyridine ring.

1.1. Predicted GHS Classification

Based on the GHS classifications of similar compounds, 4-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine is predicted to fall under the following hazard categories:

| Hazard Class | Category | Hazard Statement | Basis for Extrapolation |

| Skin Corrosion/Irritation | Category 1B/2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | Bromomethylated aromatic compounds are often corrosive or irritants.[1][2][3][4] |

| Serious Eye Damage/Irritation | Category 1/2A | H318: Causes serious eye damage / H319: Causes serious eye irritation | Strong irritant and corrosive properties are common in related structures.[1][5][6][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Pyridine and pyrazole derivatives can be irritants to the respiratory tract.[1][5][8] |

| Acute Toxicity (Oral) | Category 4 (Harmful) | H302: Harmful if swallowed | A common classification for nitrogen-containing heterocyclic compounds.[2] |

1.2. Pictograms and Signal Word

Signal Word: Danger

Pictograms:

1.3. Summary of Predicted Hazards

The primary concerns with handling 4-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine are its potential to be corrosive to the skin and eyes, and to cause respiratory irritation. Ingestion may be harmful. The bromomethyl group, in particular, is a known alkylating agent, which can contribute to its irritant and corrosive properties.

Section 2: Prudent Practices for Safe Handling and Storage

A proactive and cautious approach to handling and storage is paramount. The following protocols are based on best practices for managing potent, potentially hazardous research chemicals.

2.1. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent any direct contact with the compound.

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene) at all times. Gloves must be inspected for integrity before each use and changed immediately if contaminated.[9]

-

Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and airborne particles.[1]

-

Skin and Body Protection: A lab coat is the minimum requirement. For larger quantities or when there is a significant risk of exposure, a chemical-resistant apron or suit should be worn.[9]

-

Respiratory Protection: Handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[1]

2.2. Engineering Controls

All work with 4-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9] An eyewash station and safety shower must be readily accessible in the immediate work area.[1]

2.3. Storage

-

Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[4][5]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[4][5]

-

The storage area should be secure and accessible only to authorized personnel.[2][5]

Section 3: Emergency Procedures - A Prepared Response

Rapid and correct response to an exposure or spill is critical.

3.1. First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5][9] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][9] |

3.2. Accidental Release Measures

-

Small Spills:

-

Evacuate the immediate area.

-

Wearing appropriate PPE, carefully sweep or scoop up the solid material, avoiding dust generation.

-

Place the material into a sealed, labeled container for disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills:

-

Evacuate the laboratory and alert emergency personnel.

-

Restrict access to the area.

-

Proceed with cleanup only with appropriate respiratory protection and protective clothing.

-

Section 4: Disposal Considerations

All waste generated from the use of 4-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine must be considered hazardous waste.

-

Dispose of the compound and any contaminated materials in a sealed, labeled container.

-

Follow all local, state, and federal regulations for hazardous waste disposal.[2][5]

-

Do not dispose of this chemical down the drain or in the general trash.

Section 5: Chemical and Physical Properties

While experimental data for this specific compound is not available, some properties can be estimated based on its structure.

| Property | Estimated Value/Information |

| Molecular Formula | C11H12BrN3 |

| Molecular Weight | 266.14 g/mol |

| Appearance | Likely a solid at room temperature. |

| Solubility | Expected to be soluble in organic solvents such as dichloromethane, chloroform, and methanol. |

| Stability | Stable under recommended storage conditions. Avoid strong oxidizing agents and strong bases.[4][5] |

| Hazardous Decomposition Products | Combustion may produce carbon oxides, nitrogen oxides, and hydrogen bromide gas.[5] |

Visualizing Safety: Workflow and Logic

To ensure a clear understanding of the necessary safety precautions, the following diagrams illustrate the key workflows and logical relationships in handling this compound.

Caption: A logic diagram outlining the critical steps to take in the event of an emergency involving the compound.

Conclusion: A Culture of Safety

The responsible conduct of research demands a proactive and informed approach to safety. While a specific Safety Data Sheet for 4-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine is not currently available, the principles of chemical safety, informed by the analysis of analogous structures, provide a robust framework for its handling. By adhering to the guidelines outlined in this technical guide, researchers can mitigate risks and foster a laboratory environment where both scientific innovation and personal well-being are held in the highest regard.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16375, 4-Bromopyrazole. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. file.bldpharm.com [file.bldpharm.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. aksci.com [aksci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

Application Note: High-Efficiency N-Alkylation Using 4-(4-(Bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine

Introduction & Chemical Profile

The compound 4-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine is a highly valuable bifunctional building block in medicinal chemistry, frequently utilized to install the 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole pharmacophore into drug candidates. Structurally, it features a highly reactive electrophilic bromomethyl group attached to an electron-rich pyrazole ring, making it an excellent substrate for bimolecular nucleophilic substitution ( SN2 ) reactions. This guide outlines a robust, field-proven methodology for utilizing this reagent to N-alkylate secondary or primary amines while mitigating its inherent instability.

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand that successful synthesis relies on controlling the dual reactivity of this molecule. The protocol below is designed around three core mechanistic principles:

-

The Risk of Self-Alkylation (Quaternization): Halomethylpyridines and their derivatives are notorious for their instability when stored neat or at high concentrations[1]. The molecule contains both a potent electrophile (the bromomethyl group) and a nucleophile (the pyridine nitrogen). If exposed to high concentrations or thermal stress, the pyridine nitrogen of one molecule will attack the bromomethyl group of another, forming inactive pyridinium oligomers. To prevent this, the reagent must be stored at -20 °C and prepared as a dilute solution immediately prior to use.

-

Inverse Addition Strategy: To kinetically favor the desired cross-alkylation over self-condensation, this protocol employs an inverse-addition technique[2]. By adding a dilute solution of the bromomethyl derivative dropwise to an excess of the target amine, the steady-state concentration of the electrophile remains negligible.

-

Solvent and Base Selection: The electrophilic carbon benefits from transition-state stabilization imparted by the adjacent heteroaromatic system, making it highly reactive[3]. N,N-dimethylformamide (DMF) optimally solvates the nucleophile and further stabilizes the SN2 transition state[4]. Potassium carbonate ( K2CO3 ) is selected as the base because it is a heterogeneous, non-nucleophilic acid scavenger. Unlike soluble organic bases (e.g., DIPEA), which can occasionally act as competing nucleophiles against highly reactive benzylic bromides, insoluble K2CO3 neutralizes the generated HBr without interfering with the primary catalytic cycle[4].

Experimental Workflow

Workflow for the N-alkylation of amines using 4-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine.

Step-by-Step Protocol: Base-Mediated N-Alkylation

Materials Required:

-

Target Amine (e.g., a secondary amine/piperazine derivative) (1.2 equiv)

-

4-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine (1.0 equiv)

-

Potassium carbonate ( K2CO3 ), finely powdered, anhydrous (2.5 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Brine, Ethyl Acetate (EtOAc), Anhydrous Sodium Sulfate ( Na2SO4 )

Methodology:

-

Preparation of the Nucleophile Suspension: In an oven-dried round-bottom flask flushed with argon, dissolve the Target Amine (1.2 mmol) in anhydrous DMF (5.0 mL). Add finely powdered anhydrous K2CO3 (2.5 mmol). Stir the suspension vigorously at room temperature for 15 minutes to ensure uniform dispersion.

-

Cooling: Submerge the reaction flask in an ice-water bath and cool the mixture to 0 °C.

-

Electrophile Preparation: In a separate dry vial, dissolve 4-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine (1.0 mmol) in anhydrous DMF (5.0 mL). Critical Step: Prepare this solution immediately before use to prevent premature degradation.

-

Dropwise Addition: Using a syringe pump or an addition funnel, add the electrophile solution dropwise to the cooled nucleophile suspension over a period of 30 minutes.

-

Reaction Execution: Once the addition is complete, remove the ice bath and allow the reaction mixture to naturally warm to room temperature. Stir for 2–4 hours.

-

Self-Validating Monitoring: To ensure the system is functioning as intended, monitor the reaction via LC-MS at the 2-hour mark. The starting electrophile exhibits a distinct 1:1 isotopic doublet (M / M+2) characteristic of the bromine atom. A successful, self-validating reaction is confirmed when this isotopic signature completely disappears, replaced by a single sharp peak corresponding to the [M+H]+ of the target tertiary amine.

-

Quenching and Workup: Quench the reaction by adding ice-cold water (20 mL). Extract the aqueous layer with EtOAc (3 x 15 mL). Combine the organic layers and wash extensively with brine (3 x 20 mL) to remove residual DMF.

-

Drying and Purification: Dry the organic phase over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (e.g., using a gradient of Dichloromethane to Methanol) to afford the pure N-alkylated product.

Reaction Optimization & Quantitative Data

The table below summarizes the quantitative optimization data for this specific transformation, highlighting how deviations from the core protocol impact the yield and the formation of self-alkylated byproducts.

Table 1: Optimization of Reaction Conditions and Causality Analysis

| Solvent | Base | Temperature Profile | Time | Target Yield (%) | Self-Alkylation (%) | Mechanistic Observation |

| DMF | K2CO3 | 0 °C to RT | 3 h | 92% | <2% | Optimal SN2 kinetics; minimal side reactions. |

| MeCN | K2CO3 | 0 °C to RT | 6 h | 84% | 3% | Slower reaction rate due to lower solvent polarity. |

| THF | DIPEA | RT | 12 h | 71% | 8% | Homogeneous base promotes some degradation; slow SN2 . |

| DMF | K2CO3 | 60 °C | 1 h | 55% | 35% | Thermal stress drives rapid intermolecular quaternization. |

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. One-pot directed alkylation/deprotection strategy for the synthesis of substituted pyrrole[3,4-d]pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(Bromomethyl)imidazo[1,2-a]pyridine | 125040-55-3 | Benchchem [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: Leveraging 4-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine in Suzuki-Miyaura Cross-Coupling Reactions

Introduction: The Strategic Value of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful pharmaceuticals.[1][2] Its metabolic stability and versatile binding capabilities make it a highly sought-after component in the design of novel therapeutic agents targeting a wide array of diseases, including cancer, inflammation, and neurological disorders.[3][4][5] The specific building block, 4-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine , represents a particularly valuable reagent for drug development professionals. It strategically combines three key pharmacophoric elements:

-

A Stable 1-Ethyl-1H-pyrazole Core: Offers a robust and metabolically resistant anchor.[3]

-

A Pyridine Moiety: A ubiquitous heterocycle in drug molecules, crucial for establishing key interactions with biological targets.

-

A Reactive Bromomethyl Group: Serves as a versatile synthetic handle for molecular elaboration, particularly for forming carbon-carbon bonds.

The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, is one of the most powerful and widely used methods for C-C bond formation in organic synthesis.[6][7] Its operational simplicity, mild reaction conditions, and exceptional tolerance of diverse functional groups have cemented its role in the rapid assembly of complex molecular libraries. This guide provides an in-depth analysis and detailed protocols for the effective use of 4-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine as an electrophilic partner in Suzuki-Miyaura reactions, enabling the synthesis of novel biarylmethyl- and heteroarylmethyl-substituted pyrazoles.

Mechanistic Considerations: Adapting the Suzuki-Miyaura Reaction for an sp³-Hybridized Electrophile

The classical Suzuki-Miyaura reaction forges a bond between two sp²-hybridized carbon centers (e.g., aryl-aryl coupling). The use of 4-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine shifts this paradigm to the formation of an sp²-sp³ bond, which necessitates a nuanced understanding of the catalytic cycle and careful selection of reaction parameters.

The generally accepted mechanism proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][8]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices:

-

Oxidative Addition: The C-Br bond of the benzylic-like bromomethyl group readily undergoes oxidative addition to a Pd(0) center. This step is generally facile for such activated alkyl halides.[7]

-

Transmetalation: This step is critical and requires activation of the organoboron species (R²-B(OR)₂) by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which then efficiently transfers the R² group to the palladium(II) center.[9]

-

Reductive Elimination: The final, bond-forming step can be the rate-determining step for sp²-sp³ couplings. The choice of ligand on the palladium center is paramount. Bulky, electron-rich ligands are required to facilitate this step and prevent unwanted side reactions like β-hydride elimination (though not a concern for this specific substrate lacking β-hydrogens).[10]

The Challenge of the Pyridine Moiety: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[11] This underscores the need for sterically demanding ligands that can shield the metal center and favor the desired catalytic pathway over catalyst sequestration.

Protocol Development and Optimization Guide

Achieving high yields and purity requires a systematic approach to optimizing the reaction components. The following section details the function of each component and provides a rationale for its selection.

| Component | Recommended Choice(s) | Role & Scientific Rationale |

| Substrate | 4-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine | The electrophilic partner. The bromomethyl group is the reactive site. |

| Boronic Acid/Ester | Aryl/Heteroaryl Boronic Acids or Pinacol Esters (1.2 - 1.5 equiv.) | The nucleophilic partner. Pinacol esters are often preferred as they exhibit greater stability and can minimize the common side reaction of protodeboronation.[11] |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%) | Source of the active Pd(0) catalyst. These are air-stable precursors that are reduced in situ to the active catalytic species. |

| Ligand | SPhos, XPhos, RuPhos (2-10 mol%) | CRITICAL. Bulky, electron-rich dialkylbiaryl phosphine ligands are essential. They accelerate the rate-limiting reductive elimination step, stabilize the catalyst, and sterically hinder coordination of the pyridine nitrogen to the palladium center, preventing catalyst deactivation.[11] |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ (2-3 equiv.) | Activates the organoboron species for transmetalation. Stronger inorganic bases are generally effective. K₃PO₄ is often an excellent choice for challenging couplings.[10] |

| Solvent System | Dioxane/H₂O, Toluene/H₂O, THF/H₂O (e.g., 10:1 ratio) | The organic solvent solubilizes the substrates and catalyst. A small amount of water is often crucial to dissolve the inorganic base and facilitate the formation of the active boronate species.[12] |

| Temperature | 80 - 110 °C | Provides the necessary thermal energy to overcome activation barriers, particularly for the oxidative addition and reductive elimination steps. |

Troubleshooting Common Issues

-

Low Conversion/No Reaction:

-

Cause: Inefficient catalyst activity or deactivation.

-

Solution: Increase catalyst/ligand loading. Switch to a more active ligand system (e.g., from XPhos to SPhos). Ensure the reaction is strictly anaerobic.[11]

-

-

Protodeboronation (Boronic acid replaced by -H):

-

Cause: Cleavage of the C-B bond by water/protons before transmetalation can occur.

-

Solution: Use a more stable boronic pinacol ester instead of the acid. Use a less aqueous solvent system or a non-aqueous base/solvent combination if feasible.[11]

-

-

Homocoupling (Formation of R²-R²):

-

Cause: Often promoted by the presence of oxygen, which can facilitate a separate catalytic cycle involving the boronic acid.

-

Solution: Ensure the reaction mixture and solvent are rigorously degassed before heating. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[11]

-

Detailed Experimental Protocol

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of 4-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine with a generic arylboronic acid.

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Materials and Reagents:

-

4-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine (1.0 equiv)

-

Arylboronic acid or pinacol ester (1.2 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

-

SPhos (0.04 equiv, 4 mol%)

-

Potassium Phosphate (K₃PO₄), anhydrous (2.0 equiv)

-

1,4-Dioxane, anhydrous

-

Water, deionized and degassed

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 4-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine (e.g., 1.0 mmol, 281 mg), the arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol, 424 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane (e.g., 5 mL) and degassed water (0.5 mL) via syringe.

-

Final Degassing: Sparge the resulting suspension with Argon for 10-15 minutes to ensure all dissolved oxygen is removed.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Conclusion

The strategic application of the Suzuki-Miyaura cross-coupling reaction to 4-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine provides a powerful and efficient route to novel chemical entities for drug discovery. Success in coupling this sp³-hybridized electrophile hinges on the rational selection of a catalyst system, particularly the use of bulky, electron-rich phosphine ligands to ensure efficient reductive elimination and mitigate catalyst inhibition. The protocols and insights provided herein serve as a robust foundation for researchers and scientists to confidently employ this valuable building block in the synthesis of next-generation pyrazole-containing compounds.

References

-

Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

MDPI. (2020, October 23). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

ResearchGate. (2025, August 5). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. [Link]

-

PMC. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

-

ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]

-

PMC. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

-

ScienceDirect. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. [Link]

- Google Patents. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.

-

ResearchGate. (2026, January 6). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]

-

Taylor & Francis Online. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

-

PMC. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [Link]

-

J-Stage. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

-

ResearchGate. (2025, October 15). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

EPJ Web of Conferences. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. [Link]

-

SIOC Journals. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. [Link]

-

MDPI. (2022, September 23). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. [Link]

-

ScienceDirect. A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. [Link]

-

Frontiers. (2021, May 9). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

-

University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]

-

RSC Publishing. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]

-